molecular formula C24H48O22 B12420541 (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Cat. No.: B12420541
M. Wt: 688.6 g/mol
InChI Key: RWJWQKXVEITNKS-LOMJZHBZSA-N
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Description

The compound (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol is a complex carbohydrate derivative. This compound is characterized by its multiple hydroxyl groups and its structure, which includes two hexane rings connected by an oxygen bridge. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts and reagents. One common synthetic route includes:

    Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to selectively protect hydroxyl groups.

    Glycosylation: The protected sugar is then subjected to glycosylation reactions using glycosyl donors and acceptors in the presence of catalysts like silver triflate or boron trifluoride etherate.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using automated synthesizers and continuous flow reactors. The use of biocatalysts and enzymatic methods can also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Carbohydrates: Used as a building block in the synthesis of more complex carbohydrate structures.

    Glycosylation Studies: Employed in research to understand glycosylation mechanisms and develop new glycosylation techniques.

Biology

    Cell Surface Studies: Used to study cell surface carbohydrates and their roles in cell-cell interactions.

    Glycoprotein Research: Important in the study of glycoproteins and their functions in biological systems.

Medicine

    Drug Development:

    Diagnostics: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

    Food Industry: Applications in the production of functional foods and nutraceuticals.

    Biotechnology: Used in the development of biotechnological processes involving carbohydrates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets. The pathways involved may include glycosylation pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
  • (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to participate in various glycosylation reactions and form complex carbohydrate structures sets it apart from other similar compounds.

Properties

Molecular Formula

C24H48O22

Molecular Weight

688.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

InChI

InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1

InChI Key

RWJWQKXVEITNKS-LOMJZHBZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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